molecular formula C26H21ClN2O5 B14946860 methyl 2-{[(2E)-3-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2-cyanoprop-2-enoyl]amino}benzoate

methyl 2-{[(2E)-3-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2-cyanoprop-2-enoyl]amino}benzoate

Cat. No.: B14946860
M. Wt: 476.9 g/mol
InChI Key: VRKYDXRHDHDXBA-CPNJWEJPSA-N
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Description

METHYL 2-[((E)-3-{4-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE is a complex organic compound with a unique structure that includes a benzyl ether, a methoxy group, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[((E)-3-{4-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE typically involves multiple steps. One common method includes the reaction of 2-chlorobenzyl alcohol with 4-hydroxy-3-methoxybenzaldehyde to form an intermediate, which is then reacted with cyanoacetic acid and methyl 2-aminobenzoate under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[((E)-3-{4-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

METHYL 2-[((E)-3-{4-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of METHYL 2-[((E)-3-{4-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzyl ether derivatives, methoxy-substituted phenyl compounds, and cyano-containing compounds. Examples include:

Uniqueness

METHYL 2-[((E)-3-{4-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H21ClN2O5

Molecular Weight

476.9 g/mol

IUPAC Name

methyl 2-[[(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoate

InChI

InChI=1S/C26H21ClN2O5/c1-32-24-14-17(11-12-23(24)34-16-18-7-3-5-9-21(18)27)13-19(15-28)25(30)29-22-10-6-4-8-20(22)26(31)33-2/h3-14H,16H2,1-2H3,(H,29,30)/b19-13+

InChI Key

VRKYDXRHDHDXBA-CPNJWEJPSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(=O)OC)OCC3=CC=CC=C3Cl

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C(=O)OC)OCC3=CC=CC=C3Cl

Origin of Product

United States

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